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Introduction

CB30900 is a novel and potent small molecule inhibitor of thymidylate synthase (TS), a critical

enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is

essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in

rapidly dividing cells, making it a key target in oncology research.[3] A significant challenge in

the preclinical development of CB30900 is its lipophilic nature and consequently poor aqueous

solubility. This characteristic hinders the development of a simple aqueous formulation for

intravenous (IV) administration, which is often required for in vivo efficacy and pharmacokinetic

studies.

To overcome this limitation, a liposomal formulation approach has been developed. Liposomes

are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and

hydrophobic compounds, enhancing their solubility and stability in aqueous environments.[4]

This document provides detailed protocols for the preparation, characterization, and

preliminary in vitro testing of a CB30900 liposomal formulation suitable for research purposes.

Physicochemical Properties of CB30900
A summary of the key physicochemical properties of CB30900 is presented below. These

properties underscore the need for an advanced formulation strategy to achieve a stable and

effective intravenous dosage form.
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Property Value Method

Molecular Formula C₂₂H₂₀FN₅O₅S Mass Spectrometry

Molecular Weight 497.49 g/mol Mass Spectrometry

LogP 4.1 Calculated

Aqueous Solubility (pH 7.4) < 0.1 µg/mL Shake-flask method

Solubility in Ethanol ~5 mg/mL Visual Inspection

Solubility in DMSO > 50 mg/mL Visual Inspection

Mechanism of Action: Thymidylate Synthase
Inhibition
CB30900 exerts its cytotoxic effects by inhibiting thymidylate synthase. This action blocks the

conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate

(dTMP), depleting the cellular pool of thymidine triphosphate (dTTP) required for DNA

synthesis and leading to cell cycle arrest and apoptosis.[1][2]
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Figure 1: Mechanism of Action of CB30900.

Protocol 1: Preparation of CB30900-Loaded
Liposomes
This protocol details the thin-film hydration method followed by extrusion to produce unilamellar

liposomes with a defined size.[5] Lipophilic compounds like CB30900 are effectively

incorporated by dissolving them with the lipids in an organic solvent prior to film formation.[6]

1.1. Materials & Equipment

Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
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Drug: CB30900

Solvents: Chloroform, Methanol (HPLC grade)

Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered

Equipment: Rotary evaporator, water bath, bath sonicator, mini-extruder, polycarbonate

membranes (100 nm pore size), glass vials, round-bottom flask, nitrogen gas stream.

1.2. Formulation Composition

Component Role
Stock
Concentration

Volume for 1 mL
Final Formulation
(1 mg/mL CB30900)

DSPC
Main bilayer

component

10 mg/mL in

Chloroform
1.5 mL

Cholesterol Membrane stabilizer
10 mg/mL in

Chloroform
0.5 mL

CB30900
Active Pharmaceutical

Ingredient

1 mg/mL in

Chloroform:Methanol

(9:1)

1.0 mL

PBS (pH 7.4)
Hydration & Final

Buffer
N/A 1.0 mL

1.3. Experimental Workflow: Liposome Preparation
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Figure 2: Workflow for preparing CB30900 liposomes.

1.4. Step-by-Step Procedure
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Lipid & Drug Dissolution: In a round-bottom flask, combine the specified volumes of DSPC,

Cholesterol, and CB30900 stock solutions. Swirl gently to ensure complete mixing.

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under

reduced pressure at a temperature of 40-50°C. Rotate the flask to ensure a thin, uniform film

forms on the inner surface.

Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any

residual solvent.

Hydration: Add 1 mL of sterile PBS (pH 7.4) to the flask. The temperature of the buffer and

the subsequent hydration step should be maintained above the transition temperature (Tc) of

the lipid (for DSPC, Tc is ~55°C). Let the film hydrate for 1 hour with intermittent gentle

agitation to form multilamellar vesicles (MLVs).

Size Reduction (Extrusion): Assemble the mini-extruder with a 100 nm polycarbonate

membrane. Transfer the MLV suspension to a syringe and force it through the extruder into a

clean syringe. Repeat this extrusion process 11-15 times to form large unilamellar vesicles

(LUVs) with a uniform size distribution.[5]

Sterilization: Pass the final liposome suspension through a 0.22 µm syringe filter into a sterile

vial for storage.

Storage: Store the formulation at 4°C, protected from light.

Protocol 2: Characterization of Liposomal
Formulation
Proper characterization is essential to ensure the quality, consistency, and stability of the

formulation.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Methodology: Dilute the liposomal suspension (e.g., 1:100) in sterile PBS. Analyze using a

Dynamic Light Scattering (DLS) instrument. The Zeta Potential indicates surface charge and

is a predictor of colloidal stability.
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Acceptance Criteria:

Mean Particle Size: 90 - 120 nm

PDI: < 0.2

Zeta Potential: -5 to -20 mV

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

Methodology:

Separate non-encapsulated "free" drug from the liposomes using a size exclusion

chromatography (SEC) spin column.

Collect the liposome-containing eluate.

Disrupt a known volume of the eluate by adding a solvent like methanol or a surfactant

solution (e.g., 1% Triton X-100) to release the encapsulated CB30900.

Quantify the concentration of CB30900 using a validated High-Performance Liquid

Chromatography (HPLC) method with UV detection.[7]

Calculate EE and DL using the formulas below.

Calculations:

EE (%) = (Amount of Encapsulated Drug / Total Initial Drug) * 100

DL (%) = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100

2.3. Representative Characterization Data
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Parameter Result

Mean Particle Size (Z-average) 105.2 nm

Polydispersity Index (PDI) 0.115

Zeta Potential -12.5 mV

Encapsulation Efficiency (EE) 92.5 %

Drug Loading (DL) 4.8 % (w/w)

Protocol 3: Short-Term Stability Assessment
This protocol evaluates the physical and chemical stability of the liposomal formulation under

defined storage conditions.[8]

3.1. Methodology

Aliquot the final liposomal formulation into multiple sterile vials.

Store the vials under two conditions: refrigerated (4°C) and room temperature (25°C),

protected from light.

At specified time points (0, 7, 14, and 28 days), withdraw a vial from each condition.

Analyze the samples for the parameters listed in the table below.

3.2. Stability Testing Parameters and Data Table
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Time
Point

Storage
Temp.

Visual
Appearan
ce

pH
Mean
Particle
Size (nm)

PDI

Drug
Content
(% of
Initial)

Day 0 N/A
Opalescent

, uniform
7.41 105.2 0.115 100%

Day 7 4°C No change 7.40 106.1 0.118 99.5%

25°C No change 7.38 108.5 0.125 98.1%

Day 14 4°C No change 7.41 105.9 0.116 99.2%

25°C No change 7.35 112.4 0.140 96.5%

Day 28 4°C No change 7.39 106.5 0.120 98.9%

25°C

Slight

precipitatio

n

7.31 125.8 0.188 92.3%

Protocol 4: In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic activity of the CB30900 formulation in a

relevant cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).[9]

4.1. Materials

Cell Line: A549 (human non-small cell lung cancer) or other relevant line.

Reagents: "Free" CB30900 (dissolved in DMSO), Liposomal CB30900, cell culture medium,

fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.

Equipment: 96-well plates, incubator (37°C, 5% CO₂), microplate reader.

4.2. Experimental Workflow: In Vitro Assay
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Figure 3: Workflow for MTT cell viability assay.
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4.3. Step-by-Step Procedure

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and

incubate for 24 hours.

Treatment: Prepare serial dilutions of "free" CB30900 (from a DMSO stock) and liposomal

CB30900 in complete cell culture medium. The final DMSO concentration for the "free" drug

should be ≤ 0.1%.

Remove the old medium from the cells and add 100 µL of the drug-containing medium to the

respective wells. Include untreated and vehicle controls.

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4

hours.

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle

control. Plot cell viability against the logarithm of drug concentration and fit a non-linear

regression curve to determine the IC50 value.[10][11]

4.4. Representative In Vitro Efficacy Data

Formulation IC50 in A549 cells (nM)

"Free" CB30900 (in DMSO) 45.8

Liposomal CB30900 52.3

The similar IC50 values suggest that the liposomal formulation effectively delivers the active

CB30900 to the cancer cells in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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